Scabronine A

Neurotrophic Factors Astrocytoma Drug Discovery

Researchers seeking a reliable positive control for NGF induction assays often face inconsistent potency and supply. Scabronine A, isolated from Sarcodon scabrosus, delivers robust 5.1-fold NGF secretion at 100 μM in 1321N1 cells, ensuring assay reproducibility. Its unique pentacyclic scaffold with six contiguous stereocenters enables precise SAR studies. - 5.1-fold NGF induction at 100 μM in 1321N1 astrocytoma cells - 1.99-fold increase in NGF mRNA validates transcriptional probe utility - Available in 1 mg, 5 mg, 10 mg, and bulk quantities for flexible procurement

Molecular Formula C22H34O6
Molecular Weight 394.5 g/mol
Cat. No. B1241227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScabronine A
Synonymsepiscabronine A
scabronine A
Molecular FormulaC22H34O6
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C3CC(C4C(C(C3(CCC2(CC1)C(=O)O)C)OC4O)OC)OC
InChIInChI=1S/C22H34O6/c1-11(2)12-6-7-22(20(24)25)9-8-21(3)13(16(12)22)10-14(26-4)15-17(27-5)18(21)28-19(15)23/h11,13-15,17-19,23H,6-10H2,1-5H3,(H,24,25)/t13-,14-,15+,17+,18+,19?,21-,22+/m1/s1
InChIKeySJRSXOFCFKORFT-AQBQCHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scabronine A: Potent Cyathane NGF Inducer


Scabronine A is a cyathane-type diterpenoid natural product isolated from the mushroom *Sarcodon scabrosus* (Fr.) Karst. . It exhibits potent inductive activity for nerve growth factor (NGF) synthesis, a key neurotrophic factor implicated in neuronal survival and differentiation . The compound features a complex pentacyclic scaffold containing six contiguous stereogenic centers and a carboxylic acid moiety, contributing to its unique bioactivity profile among the scabronine family .

Scabronine A: Differentiation from Generic Cyathanes


Scabronine A's unique stereochemical architecture and oxidation state differentiate it from other cyathane diterpenoids. Generic substitution with less complex analogs like Scabronine G or G methyl ester is not equivalent, as the latter lack the precise oxygen functionalization and contiguous stereocenters of Scabronine A, which are critical for its potent NGF-inducing activity and potentially distinct downstream signaling . Furthermore, while other NGF inducers like erinacine A and fellutamide A exist, they operate via different mechanisms or with lower potency in the 1321N1 astrocytoma cell model, making Scabronine A a specialized tool for investigating neurotrophic factor secretion .

Scabronine A: Evidence of Potency and Uniqueness


NGF Secretion Induction in 1321N1 Cells

Scabronine A demonstrates potent, quantifiable NGF secretion in the 1321N1 human astrocytoma cell model, a standard assay for neurotrophic factor induction. At a concentration of 100 μM over 48 hours, Scabronine A induced a mean NGF release of 746 pg/mL, compared to a basal release of 147 pg/mL . This represents a 5.1-fold increase over baseline. This direct, quantitative measure establishes Scabronine A as a robust positive control and tool compound for studying NGF upregulation.

Neurotrophic Factors Astrocytoma Drug Discovery

NGF mRNA Transcriptional Upregulation

Beyond secreted protein levels, Scabronine A's mechanism involves transcriptional upregulation. RT-PCR analysis revealed that treatment with Scabronine A (1) increased NGF mRNA levels by 1.99-fold in 1321N1 cells compared to untreated controls . This indicates that the compound's effect is mediated, at least in part, at the level of gene expression, differentiating it from compounds that solely affect post-translational secretion.

Gene Expression mRNA Transcriptional Regulation

Most Complex Cyathane Scaffold

Among the scabronine family, (-)-Scabronine A stands out for its unparalleled structural complexity. It contains six contiguous stereogenic centers within its seven-membered ring, a feature not found in simpler family members like (-)-Scabronine G, which possesses the least oxidized ring in the family . This high degree of oxidation and stereochemical density is believed to underpin its potent bioactivity and presents a unique challenge and opportunity for synthetic chemists developing new analogs.

Structural Biology Synthetic Chemistry Structure-Activity Relationship (SAR)

Highest Potency Among Cyathane Diterpenoids

In comparative studies of cyathane diterpenoids, Scabronine A's NGF-inducing activity in 1321N1 cells is notably more potent than many structurally related compounds. For instance, while Scabronines B, C, and E also exhibit stimulating activity, the quantitative fold-induction is highest for Scabronine A in head-to-head assays. Other cyathane derivatives from *Sarcodon* species, such as cyrneines and glaucopine C, were found to be less effective inducers of NGF gene expression when benchmarked against Scabronine G-methylester, a close analog of Scabronine A . This positions Scabronine A as a benchmark compound for potency within the cyathane diterpenoid class.

Potency Comparison Cyathane Diterpenoids NGF Induction

Scabronine A: Applications in Neurodegeneration & Chemical Biology


Positive Control for NGF Induction Assays

Given its robust and quantifiable 5.1-fold induction of NGF secretion at 100 μM in 1321N1 cells , Scabronine A is an ideal positive control for high-throughput screening campaigns aimed at discovering novel NGF enhancers. Its well-characterized activity profile ensures assay reliability and allows for direct benchmarking of new chemical entities.

Transcriptional Control of NGF Expression

The 1.99-fold increase in NGF mRNA validates Scabronine A as a specific probe for studying the transcriptional machinery controlling NGF expression. Researchers can use Scabronine A to dissect the upstream signaling pathways and transcription factors involved in NGF gene activation in glial cells.

SAR Studies of Cyathane Diterpenoids

Scabronine A's status as the most complex and highly oxidized member of its class makes it a critical starting point for medicinal chemistry efforts. Its unique scaffold can be synthetically modified to generate a library of analogs, enabling the systematic mapping of structural features responsible for NGF-inducing potency and selectivity.

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